molecular formula C12H17NO B13604201 3-(1-Aminocyclohexyl)phenol

3-(1-Aminocyclohexyl)phenol

Cat. No.: B13604201
M. Wt: 191.27 g/mol
InChI Key: WNRSESVGPQVYHP-UHFFFAOYSA-N
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Description

3-(1-Aminocyclohexyl)phenol is a cyclohexylamine-substituted phenolic compound characterized by a cyclohexyl group bearing an amino moiety at the 1-position, attached to the meta position of a phenol ring. These compounds are typically synthesized via multi-step routes involving Grignard reactions, reductive amination, or hydrogenation, as seen in the preparation of similar aminocyclohexylmethanol derivatives .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(1-aminocyclohexyl)phenol

InChI

InChI=1S/C12H17NO/c13-12(7-2-1-3-8-12)10-5-4-6-11(14)9-10/h4-6,9,14H,1-3,7-8,13H2

InChI Key

WNRSESVGPQVYHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)O)N

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

A key patented process involves the reaction of resorcinol (1,3-dihydroxybenzene) with a primary amine such as cyclohexylamine to form 3-(N-substituted amino)phenols, including this compound derivatives. The general reaction steps are:

  • React resorcinol with cyclohexylamine under nitrogen atmosphere at elevated temperatures (approx. 140–150 °C) for 10–20 hours.
  • Control the conversion to about 50 mol% or higher, while minimizing by-products such as N,N'-disubstituted m-phenylenediamines (<2 mol%).
  • Remove unreacted amine and amine salts by thermal decomposition and distillation.
  • Extract the product using organic solvents like toluene or chlorobenzene.
  • Purify by aqueous alkaline extraction and acidification to recover unreacted resorcinol and isolate the desired aminophenol.

Reaction Parameters and Yields

Parameter Value/Range
Molar ratio (alkyl halide:resorcinol) 0.8 to 1.5 (preferably 0.9 to 1.2)
Reaction temperature 50 to 150 °C (typically ~140–150 °C)
Reaction time 2 to 40 hours (commonly 10–20 hours)
Solvent Hydrocarbon solvents (e.g., toluene, chlorobenzene)
Purity of product (HPLC) ~99% by weight
Yield Up to 94% (depending on amine and conditions)

Notes on Side Reactions and Purification

  • Avoid alkalis or solvents during the amination step to prevent secondary ortho-alkylation, which reduces purity and yield.
  • Removal of residual alkyl halides after reaction is important to inhibit by-product formation such as 3-alkoxy-N,N-disubstituted anilines.
  • Recovery of unreacted resorcinol is feasible via acid-base extraction and distillation, improving process economy.

Method 2: Dehydrogenation of 3-Aminocyclohexenones

Synthetic Route

An alternative and environmentally friendlier method involves preparing 3-aminophenols by catalytic dehydrogenation of 3-aminocyclohexenones, which can be synthesized from aliphatic starting materials. The key steps include:

  • Synthesis of 3-aminocyclohexenones from cyclohexanediones and amines (e.g., cyclohexylamine).
  • Catalytic dehydrogenation of these intermediates at elevated temperatures (150–300 °C) in the liquid phase.
  • Use of supported metal catalysts such as palladium on activated carbon.
  • Removal of solvent (e.g., methanol) and isolation of 3-aminophenol products by crystallization.

Reaction Conditions and Catalysts

Parameter Value/Range
Temperature 150 to 220 °C (up to 300 °C possible)
Pressure Up to 20 atmospheres (often atmospheric pressure)
Catalyst Pd on activated carbon (0.1 g Pd/0.9 g carbon)
Solvent Methanol or glycols (triethylene glycol diethyl ether)
Reaction time 1 to 16 hours depending on substrate
Product purification Crystallization from diethyl ether or petroleum ether

Representative Data from Literature

Example Starting Material (3-aminocyclohexenone) Solvent Reaction Time (h) Yield (%) Melting Point (°C)
1 Cyclohexanedione derivative + cyclohexylamine Methanol 5 66 42-44 (bp 117-120 °C)
2 Similar substrate Methanol 1 94 163
3 Other substituted aminocyclohexenone Methanol 6 65 158

Comparative Analysis of Methods

Feature Amination of Resorcinol with Cyclohexylamine Dehydrogenation of 3-Aminocyclohexenones
Starting materials Resorcinol and cyclohexylamine Cyclohexanediones and amines
Reaction conditions Moderate temperature (140–150 °C), no alkali or solvent preferred High temperature (150–220 °C), supported Pd catalyst
Purity of product ~99% by HPLC High purity, crystallizable
Yield Up to 94% 65–94% depending on substrate
Environmental considerations Requires removal of amine salts and alkyl halides Avoids nitration and sulfonation steps, greener
Scalability Industrially feasible Suitable for scale-up with catalyst recycling

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclohexyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-(1-(Ethylamino)cyclohexyl)phenol (3-HO-PCE)

  • Structure: Ethylamino substituent on the cyclohexyl ring (SMILES: Oc1cccc(C2(NCC)CCCCC2)c1) .
  • Key Differences: The ethyl group on the amino moiety introduces steric and electronic variations compared to the unsubstituted amino group in 3-(1-aminocyclohexyl)phenol. This may influence receptor binding affinity and metabolic stability.
  • Pharmacological Relevance : 3-HO-PCE is associated with opioid receptor activity, as inferred from its structural similarity to DAMGO, a reference opioid agonist .

Cyclohexylphenol Derivatives (e.g., CP 47,497)

  • Structure: Substitutions at the 5-position of the phenol ring (e.g., 5-(1,1-dimethylheptyl) group) and hydroxylated cyclohexyl groups .
  • Biological Activity: Such derivatives are linked to cannabinoid receptor modulation, suggesting divergent pharmacological targets relative to aminocyclohexylphenols .

3-(Diethylamino)phenol

  • Structure: Diethylamino group directly attached to the phenol ring (C₁₀H₁₅NO) .
  • Key Differences: The absence of a cyclohexyl ring reduces steric bulk, while the diethylamino group alters hydrogen-bonding capabilities. Crystallographic studies show O–H⋯O interactions in the solid state, contrasting with the intramolecular hydrogen bonds possible in cyclohexylamine derivatives .

Aminocyclohexylmethanol Derivatives

  • Structure: Derivatives such as (1-aminocyclohexyl)methanol hydrochloride and sulfate salts .
  • Key Differences: These compounds lack the phenolic hydroxyl group, reducing acidity and hydrogen-bond donor capacity. Their synthesis via hydrogenation of nitro precursors (e.g., (1-nitrocyclohexyl)methanol) differs from the reductive amination routes used for phenolic analogs .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Synthesis Route Biological Activity References
This compound Not explicitly provided 1-aminocyclohexyl, meta-phenol Likely reductive amination Potential opioid modulation
3-HO-PCE C₁₄H₂₁NO 1-(ethylamino)cyclohexyl Grignard addition, hydrogenation Opioid receptor activity
CP 47,497 C₂₃H₃₈O₂ 5-(1,1-dimethylheptyl), cyclohexyl Multi-step alkylation Cannabinoid receptor activity
3-(Diethylamino)phenol C₁₀H₁₅NO Diethylamino, meta-phenol Commercial synthesis Hydrogen-bonding motifs
(1-Aminocyclohexyl)methanol C₇H₁₅NO 1-aminocyclohexyl, hydroxymethyl Nitro reduction, hydrogenation Intermediate in drug synthesis

Key Research Findings

  • Synthetic Challenges: Cyclohexylamine derivatives often require precise control of stereochemistry and protecting groups, as seen in the synthesis of 3-[3-(phenalkylamino)cyclohexyl]phenols .
  • Biological Significance: Substitutions on the cyclohexyl ring (e.g., ethylamino vs. unsubstituted amino) correlate with receptor selectivity. For example, 3-HO-PCE's ethyl group may enhance μ-opioid receptor binding compared to the parent compound .
  • Physicochemical Properties: The cyclohexyl group in this compound likely increases hydrophobicity relative to simpler aromatic amines, impacting solubility and bioavailability .

Q & A

Q. What are the established synthetic routes for 3-(1-Aminocyclohexyl)phenol, and what critical reaction conditions must be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Grignard reactions (e.g., using 3-MeOC₆H₄MgBr in Et₂O) to construct the cyclohexylphenol backbone .
  • Reductive amination with primary amines using NaBH(OAc)₃ in methanol to introduce the aminocyclohexyl moiety .
  • Deprotection steps (e.g., BBr₃ in CH₂Cl₂ for demethylation) to yield the final phenol group . Critical optimization points include temperature control during LiAlH₄ reductions (5°C to reflux conditions) to prevent side reactions and the use of anhydrous solvents (THF, MeOH) to enhance yield .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation employs:

  • X-ray crystallography to resolve bond angles and hydrogen-bonding networks, as demonstrated in analogous compounds like 3-(diethylamino)phenol (orthorhombic crystal system, Pbca space group) .
  • Spectroscopic techniques :
  • IR spectroscopy to confirm functional groups (e.g., hydroxyl and amine stretches) .
  • Mass spectrometry (ESI+) for molecular ion verification (e.g., m/z 130 [M+H]+ for intermediates) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer: Standard assays include:

  • Receptor-binding studies using radiolabeled ligands (e.g., DAMGO as a reference opioid receptor ligand) to quantify affinity .
  • Enzyme-linked assays (e.g., Folin phenol reagent for protein quantification) to assess interactions with biomolecules .
  • Cell viability assays (MTT or resazurin-based) for cytotoxicity profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound derivatives?

Methodological Answer: SAR strategies involve:

  • Systematic substitution : Modifying the cyclohexyl group (e.g., hydroxylation, alkylation) and comparing bioactivity trends .
  • In silico docking (AutoDock Vina, Schrödinger Suite) to map interactions with target receptors (e.g., opioid receptors) .
  • Free-Wilson analysis to quantify contributions of substituents to activity .

Q. What computational strategies are employed to predict the binding affinity of this compound with target receptors?

Methodological Answer: Advanced approaches include:

  • Molecular dynamics (MD) simulations (GROMACS/AMBER) to study ligand-receptor stability over time .
  • Quantum mechanics/molecular mechanics (QM/MM) to model electron-density changes at binding sites .
  • Pharmacophore modeling (MOE, Phase) to identify critical interaction motifs .

Q. How can conflicting biological activity data between assay formats be systematically resolved?

Methodological Answer: Contradictions are addressed via:

  • Triplicate validation with independent replicates to rule out technical variability .
  • Assay cross-referencing : Compare results across formats (e.g., radioligand binding vs. functional cAMP assays) .
  • Meta-analysis of SEM ranges (e.g., ±SEM in triplicate experiments) to identify outliers .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

Methodological Answer: Purification challenges are mitigated by:

  • Flash chromatography with gradient elution (e.g., EtOAc/hexane) to separate polar intermediates .
  • Recrystallization in ethanol/chloroform mixtures to enhance purity .
  • HPLC-MS for real-time monitoring of fractions .

Q. How does stereochemical configuration influence the biological activity of this compound derivatives?

Methodological Answer: Stereochemical impact is assessed via:

  • Chiral resolution (e.g., (1S,3S)-3-Aminocyclopentanol hydrochloride synthesis) using chiral catalysts or HPLC .
  • Comparative bioassays of enantiomers to identify active configurations (e.g., trans-3-Amino-cyclohexanol vs. cis derivatives) .
  • Circular dichroism (CD) to correlate optical activity with receptor binding .

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